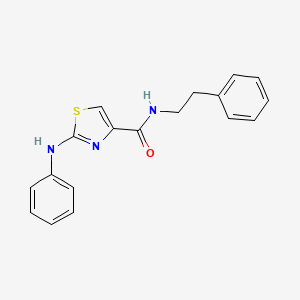![molecular formula C19H15F2N3O2S B6575488 N-[4-(difluoromethoxy)phenyl]-4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-amine CAS No. 1105220-36-7](/img/structure/B6575488.png)
N-[4-(difluoromethoxy)phenyl]-4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a difluoromethoxy group attached to a phenyl ring, a dihydroindole group, and a thiazol-2-amine group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluoromethoxy group would introduce electron-withdrawing fluorine atoms, which could have interesting effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been reported to exhibit anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
The indole scaffold, present in our compound, has been found in many important synthetic drug molecules used in cancer treatment . This suggests potential anticancer applications.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity , indicating a potential application of our compound in HIV treatment.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This suggests that our compound could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties , indicating potential use of our compound in combating various microbial infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity , suggesting a potential application of our compound in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic properties , indicating potential use of our compound in the treatment of diabetes.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c20-18(21)26-14-7-5-13(6-8-14)22-19-23-15(11-27-19)17(25)24-10-9-12-3-1-2-4-16(12)24/h1-8,11,18H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMHVLSPXHGNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4-(4-methoxyphenyl)-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575405.png)
![1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575421.png)
![N-[(cyclohexylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575427.png)
![N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575432.png)
![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575440.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575459.png)
![5-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B6575460.png)


![N-[4-(difluoromethoxy)phenyl]-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine](/img/structure/B6575485.png)
![2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6575491.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6575504.png)
![2,5-dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575512.png)
![ethyl 4-(2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B6575519.png)